(3-(Cyclohexylcarbamoyl)-5-fluorophenyl)boronic acid
Overview
Description
(3-(Cyclohexylcarbamoyl)-5-fluorophenyl)boronic acid is an organoboron compound that has garnered interest due to its unique chemical properties and potential applications in various fields. This compound features a boronic acid group attached to a phenyl ring, which is further substituted with a cyclohexylcarbamoyl group and a fluorine atom. The presence of the boronic acid moiety makes it a valuable intermediate in organic synthesis, particularly in cross-coupling reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-(Cyclohexylcarbamoyl)-5-fluorophenyl)boronic acid typically involves the following steps:
Formation of the Phenylboronic Acid Intermediate: The initial step involves the preparation of the phenylboronic acid intermediate through a Suzuki-Miyaura coupling reaction.
Introduction of the Cyclohexylcarbamoyl Group: The cyclohexylcarbamoyl group is introduced via a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity of the final product. Optimization of reaction conditions, such as temperature, pressure, and reagent concentration, is crucial for efficient large-scale production.
Chemical Reactions Analysis
Types of Reactions
(3-(Cyclohexylcarbamoyl)-5-fluorophenyl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form the corresponding boronic ester or boronate complex.
Reduction: Reduction of the compound can lead to the formation of the corresponding borane derivative.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine-substituted position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Boronic esters or boronate complexes.
Reduction: Borane derivatives.
Substitution: Substituted phenylboronic acid derivatives.
Scientific Research Applications
(3-(Cyclohexylcarbamoyl)-5-fluorophenyl)boronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (3-(Cyclohexylcarbamoyl)-5-fluorophenyl)boronic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in enzyme inhibition and protein modification.
Pathways Involved: The compound can interfere with signaling pathways by inhibiting key enzymes, leading to altered cellular functions.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: A simpler analog without the cyclohexylcarbamoyl and fluorine substituents.
Cyclohexylboronic Acid: Lacks the phenyl and fluorine groups.
Fluorophenylboronic Acid: Contains the fluorine substituent but lacks the cyclohexylcarbamoyl group.
Uniqueness
(3-(Cyclohexylcarbamoyl)-5-fluorophenyl)boronic acid is unique due to the combination of the cyclohexylcarbamoyl and fluorine substituents, which confer distinct chemical properties and reactivity. This uniqueness makes it a valuable compound in various applications, particularly in the synthesis of complex molecules and the development of boron-based therapeutics .
Properties
IUPAC Name |
[3-(cyclohexylcarbamoyl)-5-fluorophenyl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BFNO3/c15-11-7-9(6-10(8-11)14(18)19)13(17)16-12-4-2-1-3-5-12/h6-8,12,18-19H,1-5H2,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYUMHPWTMLPIFV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1)F)C(=O)NC2CCCCC2)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BFNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80660222 | |
Record name | [3-(Cyclohexylcarbamoyl)-5-fluorophenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80660222 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
874219-42-8 | |
Record name | B-[3-[(Cyclohexylamino)carbonyl]-5-fluorophenyl]boronic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=874219-42-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | [3-(Cyclohexylcarbamoyl)-5-fluorophenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80660222 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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